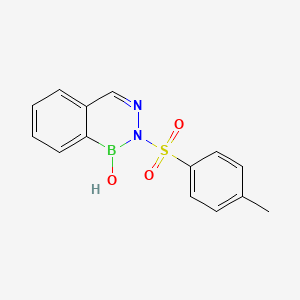

Diazaborine

Description

Properties

Molecular Formula |

C14H13BN2O3S |

|---|---|

Molecular Weight |

300.1 g/mol |

IUPAC Name |

1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine |

InChI |

InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3 |

InChI Key |

UQIDNSKBUXCODH-UHFFFAOYSA-N |

SMILES |

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |

Canonical SMILES |

B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Diazaborine's Eukaryotic Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazaborine, a heterocyclic boron-containing compound, exhibits a potent and specific mechanism of action in eukaryotic cells, distinct from its antibacterial properties. In eukaryotes, this compound primarily targets the essential AAA-ATPase Drg1, a critical player in the cytoplasmic maturation of the 60S ribosomal subunit. By inhibiting the ATPase activity of Drg1, this compound effectively stalls ribosome biogenesis, leading to cell growth arrest. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and experimental methodologies used to elucidate the eukaryotic mechanism of action of this compound.

Core Mechanism of Action: Inhibition of Drg1 and Ribosome Biogenesis

In eukaryotic organisms such as yeast, this compound does not affect fatty acid biosynthesis, its target in Gram-negative bacteria.[1] Instead, its primary mode of action is the specific inhibition of Drg1 (this compound Resistance Gene 1) , a hexameric AAA-ATPase (ATPases Associated with diverse cellular Activities).[1][2][3] Drg1 plays a crucial role in the cytoplasmic maturation of the large (60S) ribosomal subunit.[2][3][4]

The key function of Drg1 is to facilitate the release of the shuttling protein Rlp24 from pre-60S ribosomal particles after their export from the nucleus to the cytoplasm.[2][3][4] This release is an essential step for the subsequent maturation of the pre-60S particle into a functional 60S subunit.

This compound disrupts this process by directly targeting the D2 AAA domain of Drg1.[1][2][5] The inhibition is dependent on the presence of ATP, as this compound binding requires the nucleotide to be loaded into the D2 domain's binding pocket.[1][2] Structural studies, including cryo-electron microscopy, have revealed that this compound forms a covalent bond with the 2'-hydroxyl group of the ribose moiety of the bound ATP molecule.[6][7] This covalent adduction locks the D2 domain in a rigid, inactive conformation, thereby inhibiting its ATP hydrolysis activity.[6][7]

The inhibition of ATP hydrolysis in the D2 domain stalls the entire Drg1 hexamer, preventing the conformational changes necessary for the release of Rlp24 from the pre-60S particle.[2][4][6] Consequently, the cytoplasmic maturation of the 60S ribosomal subunit is blocked, leading to an accumulation of immature pre-60S particles and a deficit of functional ribosomes, which ultimately inhibits protein synthesis and arrests cell growth.[2][4]

Signaling Pathway Diagram

Caption: Mechanism of this compound Action in Eukaryotes.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with its eukaryotic target, Drg1.

| Inhibitor Constant (Ki) | |

| Compound | Ki for Drg1 |

| This compound | 26 µM |

| Experimental Concentrations of this compound | |

| Experiment Type | Concentration |

| In vitro ATPase activity assay | 100 µg/ml[8] |

| In vitro ATPase activity assay | 370 µM[4][9] |

| In vitro ATPase activity assay (high concentration) | 740 µM[4][9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro ATPase Activity Assay (Malachite Green Phosphate Assay)

This assay is used to measure the ATP hydrolysis activity of Drg1 and its inhibition by this compound.

Protocol:

-

Protein Purification: Purify recombinant hexameric wild-type Drg1 and any mutant variants. The C-terminal fragment of Rlp24 (amino acids 147-199) can also be purified to measure stimulated ATPase activity.[8]

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

Assay Setup:

-

In a 96-well plate, add purified Drg1 (e.g., 1200 nM, corresponding to 200 nM hexamer).[4][9]

-

For stimulated activity, add the purified Rlp24 C-terminal fragment (e.g., 800 nM).[4][9]

-

Add this compound to the desired final concentration (e.g., 100 µg/ml, 370 µM, or 740 µM) to the test wells.[4][8][9] Add vehicle (e.g., DMSO) to the control wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 30°C).

-

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.[8]

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction and Detect Phosphate:

-

Stop the reaction by adding a Malachite Green reagent solution. This reagent forms a colored complex with the free phosphate released from ATP hydrolysis.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the specific ATPase activity (µmol of ATP hydrolyzed per hour per mg of Drg1).

-

Normalize the activity of the inhibited samples to the basal activity of the wild-type protein.

-

GST Pull-Down Assay for Drg1-Rlp24 Interaction

This assay is used to determine if this compound affects the physical interaction between Drg1 and Rlp24.

Protocol:

-

Protein Expression:

-

Express the C-terminal domain of Rlp24 as a Glutathione-S-transferase (GST) fusion protein (GST-Rlp24C) in E. coli.

-

Express Drg1 in a suitable system (e.g., E. coli or yeast).

-

-

Lysate Preparation:

-

Prepare a cell lysate containing the expressed Drg1.

-

Prepare a separate lysate from E. coli expressing GST-Rlp24C.

-

-

Immobilization of Bait Protein:

-

Incubate the GST-Rlp24C lysate with glutathione-agarose or glutathione-sepharose beads to immobilize the fusion protein.

-

Wash the beads to remove unbound proteins.

-

-

Interaction Assay:

-

Incubate the immobilized GST-Rlp24C with the Drg1-containing lysate in a binding buffer (e.g., PBS with 1 mM ATP).

-

In parallel, set up a reaction including this compound (e.g., 370 µM) to test its effect on the interaction.[4] A control with GST alone should also be included.

-

Incubate for 1-2 hours at 4°C with gentle agitation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using a buffer containing reduced glutathione.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-Drg1 antibody to detect the presence of Drg1 that has been "pulled down" by GST-Rlp24C.

-

Experimental Workflow Diagram

Caption: Key Experimental Workflows.

Resistance Mechanisms

Resistance to this compound in yeast is primarily associated with mutations in the DRG1 gene.[1] These resistance-conferring mutations often cluster around the ATP binding pocket of the D2 domain.[2] For instance, specific amino acid substitutions in this region can prevent the effective binding of this compound or alter the positioning of the nucleotide, thereby circumventing the inhibitory effect of the drug.[6][7]

Conclusion

This compound represents a valuable chemical probe for studying eukaryotic ribosome biogenesis. Its specific and well-characterized mechanism of action, centered on the inhibition of the AAA-ATPase Drg1, provides a clear example of how small molecules can be utilized to dissect complex cellular pathways. For drug development professionals, the targeting of essential and highly conserved cellular machinery like ribosome assembly factors presents a promising avenue for the development of novel therapeutic agents, particularly in the context of diseases characterized by dysregulated cell growth. The detailed understanding of this compound's interaction with Drg1, including the structural basis of inhibition and mechanisms of resistance, provides a solid foundation for the rational design of new and more potent inhibitors of this critical cellular process.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural dynamics of AAA + ATPase Drg1 and mechanism of benzo-diazaborine inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EMDB-32403: Cryo-EM structure of Drg1 hexamer treated with ATP/benzo-diazaborine - Yorodumi [pdbj.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Rlp24 activates the AAA-ATPase Drg1 to initiate cytoplasmic pre-60S maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Properties of Diazaborines Against Gram-negative Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazaborines are a class of boron-containing heterocyclic compounds demonstrating significant antibacterial activity, particularly against Gram-negative bacteria.[1] Initially believed to disrupt lipopolysaccharide synthesis, their primary mechanism of action is now understood to be the specific inhibition of a key enzyme in the fatty acid biosynthesis pathway. This guide provides a detailed overview of the mechanism of action, quantitative efficacy data, experimental protocols for activity assessment, and relevant biological pathways associated with diazaborine's antibacterial effects.

Core Mechanism of Action: Inhibition of Enoyl-ACP Reductase (ENR)

The antibacterial activity of diazaborines against Gram-negative bacteria is not due to direct disruption of the outer membrane or lipopolysaccharide (LPS) synthesis, but rather the inhibition of an essential metabolic pathway: Type II fatty acid synthesis (FAS II).[2] The specific molecular target is the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), an enzyme that catalyzes the final reductive step in the fatty acid elongation cycle.[3]

The inhibitory action is highly specific and dependent on a unique molecular interaction:

-

Cofactor Requirement: this compound's inhibitory activity is contingent on the presence of the nucleotide cofactor NAD⁺ (or NADP⁺)[3][4].

-

Adduct Formation: The boron atom of the this compound molecule forms a stable, covalent bond with the 2'-hydroxyl group of the NAD⁺ ribose moiety.[5]

-

Bisubstrate Analogue: This this compound-NAD⁺ adduct acts as a noncovalently bound bisubstrate analogue, effectively occupying the active site of the ENR enzyme and preventing the binding of the natural substrate.[3]

By blocking the ENR enzyme, diazaborines halt the elongation of acyl chains, which are essential precursors for the synthesis of phospholipids and the lipid A component of lipopolysaccharides. This disruption of membrane biogenesis ultimately leads to the cessation of growth and cell death.[2]

Caption: Mechanism of this compound inhibition of the bacterial FAS II pathway.

General Signaling in Gram-negative Bacteria: Two-Component Systems

While the direct target of this compound is ENR, it is crucial for drug development professionals to understand the broader regulatory networks within Gram-negative bacteria, such as two-component signal transduction systems (TCS). These systems are a primary means by which bacteria sense and respond to environmental stimuli, including cell envelope stress that can be induced by antibacterial agents.[6][7]

A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[7] Upon detecting a specific environmental cue, the sensor kinase autophosphorylates and then transfers the phosphoryl group to its cognate response regulator, which in turn modulates the expression of target genes.[6] The EnvZ-OmpR system, for example, is a classic TCS in E. coli that responds to changes in osmolarity and regulates the expression of outer membrane porin genes, which can affect antibiotic influx.[8]

Caption: Generalized workflow of a two-component signal transduction system.

Quantitative Antibacterial Activity

The efficacy of this compound compounds is quantified using standard microbiological assays, primarily determining the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MPC is the concentration required to prevent the growth of any single-step resistant mutants.[1]

| Compound | Target Organism | MIC (µg/mL) | MPC (µg/mL) | MPC/MIC Ratio |

| This compound 1 | E. coli ATCC 25922 | 0.125 | 4 | 32 |

| This compound 2 | E. coli ATCC 25922 | 0.25 | 8 | 32 |

| This compound 3 | E. coli ATCC 25922 | 0.5 | 16 | 32 |

| This compound 4 | E. coli ATCC 25922 | 1 | 64 | 64 |

| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.24 | 16 |

Data synthesized from a 2023 study at the University of Helsinki.[1]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound compounds, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][9]

-

Inoculum Preparation: a. Select three to five morphologically similar colonies of the test organism (e.g., E. coli ATCC 25922) from an agar plate. b. Transfer colonies into a tube with 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C for 18-24 hours. d. Dilute the overnight culture in fresh CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution Series: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 11. b. Add 100 µL of CAMHB to column 12 to serve as a sterility and growth control. c. Add 100 µL of the starting drug concentration (e.g., 128 µg/mL) to each well in column 1. d. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly. Repeat this process sequentially down to column 10. Discard the final 50 µL from column 10. Column 11 serves as a drug-free growth control.

-

Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 100 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: a. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Mutant Prevention Concentration (MPC) Assay

This protocol describes an agar plate method to determine the MPC.[1]

-

High-Density Inoculum Preparation: a. Grow the test organism in a suitable broth to a high concentration, typically ≥1 x 10¹⁰ CFU/mL. b. Determine the exact CFU/mL by performing serial dilutions and plating on drug-free control agar plates.

-

MPC Plate Preparation: a. Prepare Mueller-Hinton Agar plates containing a range of this compound concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 16x, 32x, 64x MIC). b. Include drug-free plates as a control for inoculum viability.

-

Inoculation and Incubation: a. Spread 100 µL of the high-density bacterial suspension evenly onto the surface of each prepared agar plate. b. Incubate the compound-containing plates at 37°C for approximately 48 hours. Incubate control plates at a lower temperature (e.g., 25°C) if necessary to prevent overgrowth.

-

Result Interpretation: a. Following incubation, count the number of colonies on each plate. b. The MPC is defined as the lowest drug concentration on which no bacterial colonies are observed.[1]

Caption: Experimental workflow for Mutant Prevention Concentration (MPC) assay.

Conclusion

Diazaborines represent a promising class of antibacterial agents with a well-defined mechanism of action against Gram-negative bacteria. Their ability to inhibit the essential ENR enzyme in the FAS II pathway provides a specific and potent method of halting bacterial growth. The quantitative data indicate strong intrinsic activity, although the mutant selection window (MPC/MIC ratio) suggests that considerations for resistance development are important. The provided protocols offer standardized methods for evaluating the efficacy of novel this compound analogues, supporting further research and development in this critical area of antibacterial discovery.

References

- 1. DSpace [helda.helsinki.fi]

- 2. Crystallographic insights into the structure–activity relationships of this compound enoyl-ACP reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.biosci.utexas.edu [web.biosci.utexas.edu]

- 7. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-talk Suppression between the CpxA-CpxR and EnvZ-OmpR Two-Component Systems in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 10. researchgate.net [researchgate.net]

The Molecular Target of Diazaborine in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaborines are a class of synthetic heterocyclic boron-containing compounds that have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria. Initial investigations into their mechanism of action suggested an interference with lipopolysaccharide synthesis. However, subsequent and more detailed research has unequivocally identified the primary molecular target of diazaborines in bacteria as the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the bacterial fatty acid biosynthesis pathway. This guide provides an in-depth overview of the molecular target of diazaborine, its mechanism of action, and the experimental methodologies used to elucidate these findings.

The Molecular Target: Enoyl-ACP Reductase (FabI)

The definitive molecular target of this compound in a wide range of bacteria is the enzyme enoyl-acyl carrier protein reductase, the product of the fabI gene.[1] This enzyme catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation, a pathway essential for the biosynthesis of fatty acids that are vital components of bacterial cell membranes.[2] The bacterial fatty acid synthesis (FAS-II) pathway is significantly different from the mammalian fatty acid synthase (FAS-I) system, making ENR an attractive target for the development of selective antibacterial agents.[2]

Mechanism of Action

The inhibitory action of this compound against ENR is highly specific and elegant. It does not act as a simple competitive inhibitor. Instead, diazaborines require the presence of the nucleotide cofactor, either NADH or NADPH, to exert their inhibitory effect.[3][4] The mechanism involves the formation of a stable, covalent adduct between the boron atom of the this compound molecule and the 2'-hydroxyl group of the ribose moiety of the enzyme-bound NAD(P)+.[4] This ternary complex of enzyme-cofactor-inhibitor effectively blocks the active site and prevents the binding of the enoyl-ACP substrate, thereby halting fatty acid synthesis.

dot

Figure 1: Inhibition of the bacterial fatty acid biosynthesis pathway by this compound.

Quantitative Data

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The inhibitory activity against the purified ENR enzyme is determined by the half-maximal inhibitory concentration (IC50).

| This compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Sa 84.474 | Escherichia coli 0111:B4 | 1.5 | [5] |

| Compound 1 | Escherichia coli ATCC 25922 | Not Specified | [6] |

| Compound 2 | Escherichia coli ATCC 25922 | Not Specified | [6] |

| Compound 3 | Escherichia coli ATCC 25922 | Not Specified | [6] |

| Compound 4 | Escherichia coli ATCC 25922 | Not Specified | [6] |

| Various Derivatives | Gram-negative bacteria | Not Specified | [7] |

Note: Specific MIC values for a broad range of this compound derivatives are often proprietary or not publicly available in comprehensive tables. The provided references indicate that such studies have been conducted.

Experimental Protocols

The identification and characterization of the molecular target of this compound have been facilitated by a combination of genetic, biochemical, and structural biology techniques.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a this compound compound is the lowest concentration that prevents visible growth of a bacterium. This is a fundamental measure of its antibacterial potency.

Broth Microdilution Method:

-

Preparation of this compound Solutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[8][9][10]

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[9]

-

Determination of MIC: The MIC is determined as the lowest concentration of the this compound derivative in which there is no visible turbidity (bacterial growth).[8][11]

dot

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enoyl-ACP Reductase (ENR) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of the purified ENR enzyme.

-

Purification of ENR: The fabI gene is cloned and overexpressed in a suitable host (e.g., E. coli). The recombinant ENR protein is then purified to homogeneity using standard chromatographic techniques.

-

Assay Components: The assay mixture typically contains a buffer, the purified ENR enzyme, the cofactor (NADH or NADPH), and the substrate (e.g., crotonoyl-CoA or crotonoyl-ACP).

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Measurement of Activity: The activity of ENR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.

-

Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the this compound inhibitor. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

dot

Figure 3: Workflow for an Enoyl-ACP Reductase (ENR) inhibition assay.

X-ray Crystallography

Structural studies using X-ray crystallography have been instrumental in visualizing the precise interactions between this compound, the NAD+ cofactor, and the ENR enzyme at an atomic level.

-

Crystallization: Crystals of the ENR enzyme are grown in the presence of NAD+ and the this compound inhibitor.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the three-dimensional structure of the ENR-NAD+-diazaborine ternary complex.

-

Analysis: The resulting structure reveals the covalent bond between the this compound and the NAD+ cofactor and how the complex occupies the active site of the enzyme, providing a detailed understanding of the mechanism of inhibition.[4]

Conclusion

The molecular target of this compound in bacteria is unequivocally the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a key enzyme in the essential fatty acid biosynthesis pathway. The unique mechanism of action, involving the formation of a covalent adduct with the NAD+ cofactor within the enzyme's active site, provides a strong basis for the development of novel and selective antibacterial agents. The experimental protocols outlined in this guide, from determining the minimum inhibitory concentration to elucidating the atomic-level interactions through X-ray crystallography, represent the cornerstone of research in this field and continue to inform the design of next-generation this compound-based therapeutics.

References

- 1. A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enoyl-[acyl-carrier-protein] reductase (FabI) of Escherichia coli, which catalyzes a key regulatory step in fatty acid biosynthesis, accepts NADH and NADPH as cofactors and is inhibited by palmitoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a this compound derivative (Sa 84.474) on the virulence of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. bio.libretexts.org [bio.libretexts.org]

The Lynchpin Role of Boron in Diazaborine's Antibacterial Activity: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the critical role the boron atom plays in the antibacterial mechanism of diazaborines. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, structure-activity relationships, and key experimental methodologies that define diazaborine's promise as a potent class of antimicrobial agents.

Executive Summary

Diazaborines are a class of synthetic heterocyclic compounds that exhibit significant antibacterial activity, particularly against Gram-negative bacteria. Their primary molecular target is the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR, or FabI), an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[1] The FAS-II pathway's distinction from the mammalian FAS-I system makes ENR an attractive target for developing selective antibacterial agents. The central feature of this compound's mechanism of action is a unique covalent interaction mediated by its constituent boron atom. This guide will detail this mechanism, present structure-activity relationship data, and provide protocols for key evaluative experiments.

The Boron-Centered Mechanism of Action

The antibacterial efficacy of diazaborines is critically dependent on the presence of the boron atom within their heterocyclic scaffold. Analogues lacking this atom show no significant antibacterial activity, underscoring its indispensable role.[2] Diazaborines exert their inhibitory effect only when the ENR enzyme is bound to its nicotinamide adenine dinucleotide (NAD+) cofactor.[1]

The mechanism proceeds through the formation of a stable, covalent adduct between the electron-deficient boron atom of the this compound and the 2'-hydroxyl group of the NAD+ ribose moiety.[1][3] This interaction creates a tightly-bound, bisubstrate analogue inhibitor within the enzyme's active site. This ternary complex (ENR-NAD+-diazaborine) effectively locks the enzyme in an inactive state, halting the fatty acid elongation cycle and leading to bacterial cell death.

dot

Caption: Mechanism of ENR inhibition by this compound.

Structure-Activity Relationship (SAR) and Data

SAR studies reveal that modifications to the this compound scaffold significantly impact its inhibitory potency. The nature of the fused aromatic ring and the side chain attached to the this compound nitrogen are key determinants of activity. Generally, five-membered thieno-fused diazaborines demonstrate greater antibacterial potency than their six-membered benzothis compound counterparts.[3] Furthermore, the sulfonyl group, traditionally part of the this compound scaffold, can be replaced with amide or thioamide groups without disrupting the inhibitory mechanism.

The following table summarizes the inhibitory activity of several benzothis compound analogues against Escherichia coli and its purified ENR (FabI) enzyme.

| Compound ID | Fused Ring System | R-Group Linker | IC50 vs. E. coli FabI (µM) | MIC vs. E. coli (µg/mL) |

| 14b | Benzene | Amide | 10 ± 1 | >128 |

| 18c | Benzene | Thioamide | 13 ± 2 | >128 |

| 35b | Benzene | Amide | 21 ± 3 | 64 |

| 39 | Benzene | Amide | 34 ± 5 | 128 |

| Data sourced from Jordan et al., Acta Crystallographica Section D, 2015. |

Experimental Protocols

Purification of E. coli ENR (FabI)

A robust protocol for obtaining purified ENR is essential for in vitro inhibition studies.

-

Gene Cloning and Expression: The E. coli fabI gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable expression host like E. coli BL21(DE3).

-

Cell Culture and Lysis: Cells are grown in a rich medium (e.g., LB broth) to an optimal density (OD600 ≈ 0.6-0.8) and protein expression is induced with IPTG. The cell pellet is harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM KH2PO4 pH 8.0, 100 mM NaCl, 10% glycerol).[4] Cells are then lysed using mechanical means such as a microfluidizer or sonicator.[4]

-

Chromatographic Purification: The soluble lysate is clarified by high-speed centrifugation. The supernatant is subjected to a series of chromatography steps. A common scheme involves:

-

Purity Assessment: Protein purity is assessed by SDS-PAGE, and concentration is determined using a standard method like the Bradford assay.

dot

Caption: Workflow for the purification of ENR (FabI).

ENR Inhibition Assay (IC50 Determination)

This spectrophotometric assay measures the ability of a this compound compound to inhibit ENR's enzymatic activity.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5).

-

NADH (final concentration ~100 µM).

-

Purified ENR enzyme (e.g., final concentration ~1-2 µg/mL).

-

Varying concentrations of the this compound inhibitor (typically a serial dilution).

-

-

Initiation of Reaction: The reaction is initiated by adding the substrate, crotonoyl-CoA (final concentration ~0.4 mM).

-

Data Acquisition: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a this compound required to inhibit the visible growth of a target bacterium. The broth microdilution method is standard.

-

Inoculum Preparation: A pure culture of the test bacterium (e.g., E. coli ATCC 25922) is grown to the logarithmic phase and its density is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[6]

-

Serial Dilution: The this compound compound is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[7]

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate includes a positive control (broth + inoculum, no drug) and a negative control (broth only). The plate is incubated at 37°C for 16-24 hours.[6]

-

Result Determination: The MIC is determined as the lowest concentration of the this compound at which no visible bacterial growth (turbidity) is observed.[6]

dot

Caption: Broth microdilution workflow for MIC determination.

Conclusion

The boron atom is the cornerstone of this compound's antibacterial activity. Its unique ability to form a covalent adduct with the NAD+ cofactor within the ENR active site provides a potent and specific mechanism for inhibiting bacterial fatty acid synthesis. Understanding this boron-centric mechanism is crucial for the rational design of new this compound derivatives. By leveraging the structure-activity relationships and employing the detailed experimental protocols outlined in this guide, researchers can further explore and optimize this promising class of compounds in the ongoing search for novel antibacterial therapies.

References

- 1. Mechanism of action of diazaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escherichia coli Enoyl-Acyl Carrier Protein Reductase (FabI) Supports Efficient Operation of a Functional Reversal of the β-Oxidation Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

diazaborine inhibition of fatty acid synthesis

An In-depth Technical Guide to the Inhibition of Bacterial Fatty Acid Synthesis by Diazaborines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. The bacterial Type II fatty acid synthesis (FAS-II) pathway, essential for building cell membranes and distinct from the mammalian Type I system, presents a compelling target. Diazaborines, a class of boron-containing heterocyclic compounds, are potent antibacterial agents that specifically inhibit this pathway. This guide provides a detailed examination of the mechanism, quantitative activity, and experimental evaluation of diazaborines as inhibitors of bacterial fatty acid synthesis, with a focus on their primary target, the enoyl-acyl carrier protein (ACP) reductase (FabI).

Mechanism of Action: Covalent Adduct Formation

Diazaborines function as highly specific inhibitors of the enoyl-ACP reductase (FabI), an essential enzyme that catalyzes the final reductive step in the FAS-II elongation cycle.[1][2] Their inhibitory action is not direct but requires the presence of the oxidized nicotinamide adenine dinucleotide cofactor (NAD⁺) or NADP⁺.[1]

The core mechanism involves a unique covalent interaction. The electron-deficient boron atom within the diazaborine ring structure acts as a Lewis acid and attacks the 2'-hydroxyl group of the ribose moiety on the NAD⁺ cofactor bound within the FabI active site.[3][4] This reaction forms a stable, covalent this compound-NAD⁺ adduct.[3][5] This adduct acts as a non-covalently bound bisubstrate analogue, mimicking the transition state of the enzymatic reaction and effectively locking the enzyme in an inactive conformation, thereby halting the fatty acid elongation cycle.[4]

Caption: Covalent adduct formation mechanism.

The Bacterial Fatty Acid Synthesis (FAS-II) Pathway

The FAS-II pathway is an iterative system that elongates acyl chains by two carbons per cycle. It involves a series of discrete, soluble enzymes, making it fundamentally different from the large, multifunctional Fatty Acid Synthase (FAS-I) found in mammals. This compound's target, FabI, is critical for the final step of each elongation cycle.

Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) cycle.

Quantitative Inhibition Data

The antibacterial efficacy of diazaborines is directly related to their ability to inhibit FabI. This is quantified by the half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and the Minimum Inhibitory Concentration (MIC) against whole bacterial cells. Structure-activity relationship (SAR) studies have shown that modifications to the fused aromatic ring and the N-sulfonyl side chain significantly impact potency.[5][6] Thieno-fused diazaborines, for instance, generally exhibit greater activity than their benzo-fused counterparts.[5]

Table 1: In Vitro Activity of this compound Derivatives Against E. coli

| Compound Structure (Core) | R Group (at N2) | In Vitro Activity (MIC, μg/mL) | Reference |

| Thieno[3,2-d][7][8][9]this compound | -SO₂-propyl | 0.25 | [6] |

| Thieno[3,2-d][7][8][9]this compound | -SO₂-ethyl | 0.5 | [6] |

| Benzene[d][7][8][9]this compound | -SO₂-propyl | 1 | [6] |

| Benzene[d][7][8][9]this compound | -SO₂-ethyl | 4 | [6] |

| Pyrrolo[d][7][8][9]this compound | -SO₂-propyl | >128 (inactive) | [6] |

| Thieno[3,2-d][7][8][9]this compound | -CO-propyl (Amide) | 4 | [10] |

| Thieno[3,2-d][7][8][9]this compound | -CS-propyl (Thioamide) | 8 | [10] |

Note: Data is compiled from multiple sources and serves as a representative sample of structure-activity relationships.

Experimental Protocols

Protocol: In Vitro FabI Inhibition Assay (Spectrophotometric)

This protocol outlines a continuous spectrophotometric assay to determine the IC₅₀ of this compound derivatives against purified FabI enzyme by monitoring the oxidation of the NADH cofactor.

Caption: Workflow for a FabI spectrophotometric inhibition assay.

Methodology:

-

Compound Plating: Prepare serial dilutions of the test this compound compounds in 100% DMSO. Dispense 1-2 µL of each dilution into the wells of a 96-well, UV-transparent microtiter plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

-

Reagent Preparation: Prepare an assay buffer (e.g., 100 mM MES, pH 6.5, with 4% glycerol).[11] Prepare stock solutions of NADH (e.g., 10 mM) and the substrate, such as crotonoyl-ACP or a suitable analogue like crotonoyl-CoA (e.g., 5 mM).

-

Assay Mix Preparation: For each well, prepare an assay mix containing the assay buffer, purified FabI enzyme (e.g., final concentration of 5-10 nM), and NADH (e.g., final concentration of 50 µM).[11][12]

-

Pre-incubation: Add the assay mix to each well of the plate containing the diluted compounds. Mix gently and pre-incubate the plate at a constant temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to bind to the enzyme-cofactor complex.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., crotonoyl-ACP to a final concentration of 25 µM) to all wells simultaneously, preferably using a multi-channel pipette.[11]

-

Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic readings. Monitor the decrease in absorbance at 340 nm (A₃₄₀), which corresponds to the oxidation of NADH to NAD⁺, every 30 seconds for 20 minutes.[11][13]

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the velocities of the inhibitor-treated wells to the average velocity of the DMSO-only (no inhibition) control wells to calculate the percent inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antibacterial compound against a specific bacterial strain.[14][15]

Caption: Workflow for a broth microdilution MIC assay.

Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).

-

Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth, MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[16]

-

-

Compound Dilution:

-

In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the starting this compound stock solution (at 2x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[16]

-

MIC Determination: After incubation, examine the plate. The MIC is defined as the lowest concentration of the this compound at which there is no visible turbidity (growth) compared to the growth control in well 11.[14][15] The sterility control in well 12 should remain clear. Results can also be quantified by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.

Conclusion and Future Directions

Diazaborines represent a validated class of antibacterial agents that effectively inhibit the essential FAS-II pathway in Gram-negative bacteria. Their unique mechanism of forming a covalent adduct with the NAD(P)H cofactor within the FabI active site provides a strong foundation for rational drug design. The quantitative data and detailed protocols presented in this guide serve as a resource for researchers aiming to discover and optimize novel this compound-based inhibitors. Future efforts may focus on modifying the this compound scaffold to improve potency against a broader spectrum of pathogens, enhance pharmacokinetic properties, and overcome potential resistance mechanisms, thereby revitalizing this promising class of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the structure-activity relationship for this compound inhibition of Escherichia coli enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic insights into the structure–activity relationships of this compound enoyl-ACP reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crystallographic insights into the structure-activity relationships of this compound enoyl-ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of Acyl Carrier Protein Bound to FabI, the FASII Enoyl Reductase from Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [helda.helsinki.fi]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

AAA-ATPase Drg1: A Comprehensive Technical Guide to its Inhibition by Diazaborine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the AAA-ATPase Drg1 as a molecular target for the small molecule inhibitor, diazaborine. This compound is a potent inhibitor of ribosome biogenesis, a critical pathway for cell growth and proliferation, making its target, Drg1, a compelling subject for therapeutic development. This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for studying the Drg1-diazaborine interaction, and provides visual representations of the associated biological pathways and experimental workflows.

Introduction to Drg1 and Ribosome Biogenesis

The assembly of ribosomes is a fundamental and highly regulated process essential for protein synthesis. In eukaryotes, this intricate process involves the coordinated action of numerous ribosome biogenesis factors. The AAA-ATPase Drg1 (this compound resistance gene 1) is a key player in the cytoplasmic maturation of the 60S ribosomal subunit.[1][2] Drg1 is responsible for the ATP-dependent release of the shuttling protein Rlp24 from pre-60S particles, a critical step for the subsequent binding of the ribosomal protein uL24 and the progression of 60S subunit maturation.[1][2] Disruption of this process leads to a halt in the production of functional ribosomes, ultimately inhibiting cell growth.

This compound: A Specific Inhibitor of Drg1

This compound is a boron-containing heterocyclic compound that has been identified as a specific inhibitor of ribosome biogenesis.[1][3] Extensive research has pinpointed the AAA-ATPase Drg1 as the direct molecular target of this compound.[1][4]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the Drg1 protein. This interaction is highly specific and dependent on the presence of ATP.[1] Key aspects of the mechanism include:

-

Binding Site: this compound binds to the second ATPase domain (D2) of Drg1.[1][4] This has been confirmed through mutational analyses of this compound-resistant Drg1 variants, which show amino acid substitutions in or near the D2 nucleotide-binding pocket.[4]

-

ATP Dependence: The binding of this compound to Drg1 is contingent upon ATP being bound to the D2 domain.[1] This suggests that the inhibitor recognizes a specific conformational state of Drg1 that is induced by ATP.

-

Inhibition of ATP Hydrolysis: Upon binding, this compound inhibits the ATP hydrolysis activity of the D2 domain.[1][3][4] This enzymatic inactivation is the direct cause of the downstream functional blockade.

-

Functional Consequence: The inhibition of ATP hydrolysis in the D2 domain prevents Drg1 from releasing Rlp24 from the pre-60S ribosomal particles.[1][2] This stalls the maturation of the 60S subunit, leading to an accumulation of immature ribosomal precursors and a deficit of functional ribosomes.[3]

Quantitative Data: Drg1-Diazaborine Interaction

The interaction between Drg1 and this compound has been characterized quantitatively through various biophysical and biochemical assays.

| Parameter | Value | Method | Reference |

| Binding Affinity (Ki) | 26 µM | Not specified | [5] |

| EC50 (this compound) | Varies by mutant | Differential Scanning Fluorimetry (DSF) | [4] |

| Inhibition of ATPase Activity | Concentration-dependent | Malachite Green Phosphate Assay | [3][4] |

| Rlp24 Release Inhibition | ~95% | In vitro Release Assay | [1] |

Table 1: Quantitative analysis of the interaction between Drg1 and this compound.

| Drg1 Variant | Description | This compound Resistance | Reference |

| Wild-Type | Standard Drg1 protein | Sensitive | [4] |

| Drg1-1 | Resistant mutant | Resistant | [4] |

| Drg1EQ1 | Walker B mutant (D1 inactive) | Sensitive (D2 still inhibited) | [1][3] |

| Drg1EQ2 | Walker B mutant (D2 inactive) | N/A (already inactive) | [1] |

Table 2: this compound sensitivity of different Drg1 variants.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between Drg1 and this compound.

Protein Expression and Purification

-

Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding for His-tagged or GST-tagged Drg1. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cell suspension on ice to lyse the cells and clarify the lysate by centrifugation.

-

Affinity Chromatography: Load the cleared lysate onto a Ni-NTA (for His-tagged) or Glutathione-agarose (for GST-tagged) column. Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration for Ni-NTA).

-

Elution: Elute the bound protein using an elution buffer containing a high concentration of imidazole (for Ni-NTA) or reduced glutathione (for Glutathione-agarose).

-

Further Purification (Optional): For higher purity, perform size-exclusion chromatography to separate the protein from any remaining contaminants and aggregates.

A similar protocol as for Drg1 can be followed for the expression and purification of tagged Rlp24 (e.g., GST-Rlp24 or His-Rlp24C, the C-terminal domain).[4][6]

In Vitro ATPase Activity Assay (Malachite Green Phosphate Assay)

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[4]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT), purified Drg1 (e.g., 200 nM hexamer), and ATP (e.g., 1 mM).

-

Stimulation: To measure stimulated ATPase activity, include the purified C-terminal domain of Rlp24 (Rlp24C) in the reaction mixture (e.g., 800 nM).[3]

-

Inhibition: To test the effect of this compound, add the desired concentration of the inhibitor (e.g., 370 µM) to the reaction wells.[3]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the released phosphate by adding a Malachite Green reagent. The reagent forms a colored complex with Pi, which can be quantified by measuring the absorbance at ~620-660 nm.

-

Analysis: Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg protein) and compare the activity in the presence and absence of this compound.

This compound-Drg1 Binding Assay (Differential Scanning Fluorimetry - DSF)

DSF measures the thermal stability of a protein, which can shift upon ligand binding.[1][4]

-

Sample Preparation: In a suitable plate for a real-time PCR instrument, mix purified Drg1 (e.g., 1.8 µM) with DSF buffer (e.g., 20 mM HEPES-KOH pH 7.0, 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM DTT), 5 mM ATP, and varying concentrations of this compound.

-

Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/min). Monitor the fluorescence at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined by finding the peak of the first derivative of the melting curve. A shift in Tm in the presence of this compound indicates binding. The binding affinity (EC50) can be calculated by plotting the change in Tm against the this compound concentration.[4]

In Vitro Rlp24 Release Assay

This functional assay directly measures the ability of Drg1 to release Rlp24 from purified pre-60S particles.

-

Purification of Pre-60S Particles: Isolate pre-60S particles from a yeast strain expressing a tagged ribosomal protein or assembly factor (e.g., Arx1-TAP) from a drg1 mutant strain to enrich for particles with retained Rlp24.[1] Tandem Affinity Purification (TAP) is a commonly used method.[6][7]

-

Release Reaction: Immobilize the purified pre-60S particles on beads (e.g., IgG Sepharose for TAP-tagged proteins). Incubate the beads with purified wild-type Drg1 and 1 mM ATP in a suitable reaction buffer.

-

Inhibition: To test for inhibition, include this compound in the reaction mixture. A control with a non-hydrolyzable ATP analog (e.g., AMP-PNP) can also be included.[1]

-

Analysis: After incubation, separate the supernatant (containing released proteins) from the beads (containing the pre-60S particles). Analyze both fractions by SDS-PAGE and Western blotting using an antibody specific for Rlp24. A decrease in Rlp24 in the supernatant and its retention on the beads in the presence of this compound indicates inhibition of release.

Visualizations

Signaling Pathway: Drg1's Role in 60S Ribosome Maturation

Caption: Drg1-mediated release of Rlp24 from pre-60S particles and its inhibition by this compound.

Experimental Workflow: Identifying Drg1 as the Target of this compound

References

- 1. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The drug this compound blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound [research-explorer.ista.ac.at]

- 6. Sequential Protein Association with Nascent 60S Ribosomal Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualizing the Assembly Pathway of Nucleolar Pre-60S Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

Diazaborine's Effect on Ribosome Biogenesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ribosome biogenesis is a fundamental and highly energy-consuming process essential for cell growth and proliferation. Its intricate and conserved pathway presents a promising target for therapeutic intervention, particularly in oncology. Diazaborine, a heterocyclic boron-containing compound, has been identified as a specific inhibitor of eukaryotic ribosome biogenesis. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its targeted inhibition of the AAA-ATPase Drg1 and the resulting downstream effects on the maturation of the 60S ribosomal subunit. We present quantitative data, detailed experimental methodologies, and visual diagrams of the key molecular interactions and pathways to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action: Targeting the AAA-ATPase Drg1

This compound specifically disrupts the cytoplasmic maturation of the large ribosomal subunit (pre-60S particle) in eukaryotes.[1][2][3] Its primary molecular target is the AAA-ATPase Drg1 (Drug-Resistant Gene 1), a key enzyme involved in this process.[1][2][4]

The primary function of Drg1 is to facilitate the release of the shuttling protein Rlp24 from cytoplasmic pre-60S particles. This release is a critical, ATP-dependent step that allows for the subsequent binding of other maturation factors and the progression of the 60S subunit assembly.[1][2][4]

This compound exerts its inhibitory effect through a precise mechanism:

-

ATP-Dependent Binding: this compound's binding to Drg1 is not direct but requires the presence of ATP. It specifically binds to the Drg1-ATP complex.[2]

-

Inhibition of D2 Domain: Drg1 contains two distinct AAA (ATPase Associated with diverse cellular Activities) domains, D1 and D2. This compound specifically inhibits ATP hydrolysis in the D2 domain.[4][5] While nucleotide binding to D1 is crucial for the hexameric structure of Drg1, it is the ATP hydrolysis in the D2 domain that is essential for releasing Rlp24 and is the direct target of the inhibitor.[6]

-

Covalent Adduct Formation: Cryo-electron microscopy has revealed the structural basis of this inhibition. This compound forms a covalent bond with the 2'-hydroxyl group of the ribose moiety of the ATP molecule bound within the D2 nucleotide-binding pocket.[6] This creates a bulky this compound-ATP adduct that locks the D2 domain in an inactive conformation, preventing the conformational changes required for substrate release.[6][7]

By preventing the Drg1-mediated release of Rlp24, this compound effectively stalls the maturation cascade, leading to the cytoplasmic accumulation of immature pre-60S particles containing Rlp24 and other associated shuttling proteins like Nog1.[2]

Caption: this compound's mechanism of action on 60S ribosome maturation.

Quantitative Data on this compound's Effects

The interaction between this compound and Drg1 and its downstream consequences have been quantified through various biochemical and cellular assays.

Table 1: Inhibition of Drg1 ATPase Activity

| Assay Condition | Target Protein | This compound Conc. | Rlp24C (Stimulator) Conc. | % Inhibition | Reference(s) |

| Stimulated ATPase Activity | Wild-Type Drg1 | 370 µM | 800 nM | ~40% | [4][5] |

| Stimulated ATPase Activity | Wild-Type Drg1 | 740 µM | 800 nM | ~50% | [4][5] |

| Stimulated ATPase Activity | Wild-Type Drg1 | 370 µM | Low (~28 nM) | ~60% | [5] |

| Stimulated ATPase Activity | Drg1-1 (Resistant) | 370 µM - 740 µM | 800 nM | No Inhibition | [5] |

| D2 Domain Specific Activity (using Drg1-EQ1 mutant) | Drg1-EQ1 | 370 µM | Saturating | ~80% | [5] |

Note: The Drg1-EQ1 mutant has an inactive D1 domain, isolating the activity of the D2 domain. Rlp24C is the C-terminal domain of Rlp24 used to stimulate Drg1's ATPase activity in vitro.

Table 2: Binding and Kinetic Parameters

| Parameter | Description | Value | Condition | Reference(s) |

| Ki | Inhibitory constant for the D2 domain | ~26 µM | Determined using Drg1-EQ1 mutant | [5] |

| Thermal Shift (ΔTm) | Increase in melting temperature, indicating binding | Positive Shift | 740 µM this compound + 5 mM ATP | [2] |

| Thermal Shift (ΔTm) | No change in melting temperature | No Shift | 740 µM this compound, no ATP | [2] |

| Dissociation Slowdown | Factor by which this compound slows Drg1 dissociation from Rlp24C | 2x | Surface Plasmon Resonance (SPR) measurement | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research into this compound's effects.

Protocol 1: In Vitro ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by purified Drg1 protein, assessing the inhibitory effect of this compound.

-

Protein Purification: Purify hexameric wild-type Drg1, resistant Drg1-1 mutant, and the C-terminal domain of Rlp24 (Rlp24C) from E. coli expression systems.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

Assay Setup:

-

In a 96-well plate, add 1200 nM of purified Drg1 protein (equivalent to 200 nM hexamer).

-

For stimulated activity, add 800 nM of Rlp24C.

-

Add this compound to the desired final concentration (e.g., 370 µM or a dilution series). Include a no-drug control.

-

Initiate the reaction by adding ATP (e.g., 1 mM).

-

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes).

-

Detection of Phosphate Release: Stop the reaction and quantify the amount of inorganic phosphate (Pi) released. This is commonly done using a malachite green-based colorimetric assay, measuring absorbance at ~620 nm.

-

Data Analysis: Calculate the rate of ATP hydrolysis (nmol Pi/min/mg protein). Determine the percentage of inhibition by comparing the activity in the presence of this compound to the control.

Protocol 2: Analysis of pre-rRNA Processing via Pulse-Chase Labeling

This method tracks the synthesis and processing of ribosomal RNA precursors to identify specific blocks in the pathway.

-

Yeast Culture: Grow wild-type (S. cerevisiae) and this compound-resistant yeast strains in appropriate liquid media to early log phase.

-

Pulse Labeling: Add a radioactive precursor, such as [¹⁴C]uracil or [³H]uridine, to the culture medium for a short period (the "pulse," e.g., 2 minutes) to label newly synthesized RNA.

-

Chase: Add a large excess of non-radioactive uracil (the "chase"). Split the culture into two flasks: one control and one treated with this compound (e.g., 5 µg/ml).

-

Time Points: Collect cell samples at various time points after initiating the chase (e.g., 0, 3, 15, 30 minutes).

-

RNA Extraction: Immediately stop metabolic activity (e.g., by adding trichloroacetic acid) and extract total RNA from the collected samples using a standard method like hot acid phenol extraction.

-

Gel Electrophoresis: Separate the extracted RNA based on size using denaturing gel electrophoresis (e.g., 8% polyacrylamide/8 M urea gel for small RNAs or 1.2% agarose/formaldehyde gel for large RNAs).

-

Visualization: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled RNA species.

-

Analysis: Identify and compare the abundance of pre-rRNA species (e.g., 35S, 27S, 7S) and mature rRNAs (25S, 5.8S) between the treated and untreated samples over the time course. A block in processing will lead to the accumulation of a precursor and a deficit of its downstream products.[3][8]

Caption: Workflow for analyzing pre-rRNA processing defects using pulse-chase.

Cellular Consequences and Downstream Effects

The inhibition of Drg1 and the resulting stall in 60S subunit maturation lead to several observable cellular phenotypes:

-

Inhibition of 27S pre-rRNA Processing: this compound treatment blocks the processing of 27S pre-rRNA, a key precursor to the mature 25S and 5.8S rRNAs of the large subunit.[3][8] This leads to an accumulation of the 27SA₂ intermediate and a reduction in downstream products like the 7S pre-rRNA.[3]

-

Depletion of Free 60S Subunits: The block in production leads to a measurable decrease in the cytoplasmic pool of free 60S subunits, which can be observed as a change in the 60S/40S subunit ratio in polysome profiles.[3][9]

-

Formation of "Half-mers": With prolonged treatment, the depletion of 60S subunits available for translation initiation leads to the formation of "half-mers" on polysome profiles. These are polysomes containing a 43S pre-initiation complex stalled on an mRNA, awaiting a 60S subunit to form a complete 80S ribosome.[3]

-

Relocalization of Nop4p: The drug induces a rapid redistribution of the nucleolar protein Nop4p, which is involved in 60S subunit maturation, from the nucleolus to the nuclear periphery. This relocalization likely contributes to the observed rRNA processing defects.[3]

Caption: Logical flow of cellular events following this compound treatment.

Conclusion and Future Outlook

This compound is a powerful chemical probe for dissecting the complex pathway of eukaryotic ribosome biogenesis. Its highly specific mechanism of action—the ATP-dependent, covalent inhibition of the D2 domain of the AAA-ATPase Drg1—provides a clear and tractable model for studying a critical cytoplasmic step in 60S subunit maturation. The detailed understanding of its molecular target and the resulting cellular phenotypes makes it an invaluable tool for researchers. Furthermore, as ribosome biogenesis is frequently upregulated in cancer cells, the pathway targeted by this compound represents a promising avenue for the development of novel anti-proliferative therapeutics. Future work may focus on developing this compound derivatives with improved potency and selectivity for targeting human Drg1 homologs in a clinical context.

References

- 1. The drug this compound blocks ribosome biogenesis by inhibiting the AAA-ATPase Drg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Drug this compound Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Treatment of Yeast Cells Inhibits Maturation of the 60S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for inhibition of the AAA-ATPase Drg1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of Diazaborines in Different Solvents

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of diazaborine compounds in various solvents. Given the limited publicly available data on specific this compound molecules, this document focuses on established experimental protocols and data presentation standards applicable to the characterization of novel boron-containing heterocyclic compounds.

Introduction to Diazaborines

Diazaborines are a class of heterocyclic compounds containing boron and two nitrogen atoms within the ring structure. These compounds are of increasing interest in medicinal chemistry and materials science due to their unique electronic properties and potential for biological activity. The stability of some this compound derivatives in aqueous solutions makes them particularly relevant for bioorthogonal coupling reactions.[1][2][3] Understanding the solubility and stability of these compounds is a critical first step in their development as therapeutic agents or functional materials.

Solubility Determination

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and overall bioavailability. The following section details standard experimental protocols for determining the solubility of this compound compounds.

Experimental Protocols

The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the this compound compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Analyze the concentration of the this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

HTS methods are employed in early-stage drug discovery for the rapid assessment of the kinetic solubility of a large number of compounds.[6]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the this compound in an organic solvent (e.g., DMSO).

-

Serial Dilution: Add aliquots of the stock solution to an aqueous buffer in a microtiter plate.

-

Precipitation Detection: The point at which the compound precipitates out of solution is detected, often by nephelometry (light scattering) or UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Data Presentation: Solubility of a Hypothetical this compound

The following tables illustrate how solubility data for a hypothetical this compound compound ("DZB-123") could be presented.

Table 1: Thermodynamic Solubility of DZB-123 in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Analytical Method |

| Water | 0.015 | HPLC-UV |

| Phosphate Buffered Saline (PBS), pH 7.4 | 0.022 | HPLC-UV |

| Ethanol | 15.2 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | > 200 | Gravimetric |

| Polyethylene Glycol 400 (PEG 400) | 55.8 | HPLC-UV |

Table 2: Kinetic Solubility of DZB-123 in Aqueous Buffer

| Parameter | Value |

| Buffer System | PBS, pH 7.4 |

| DMSO Concentration | 1% |

| Kinetic Solubility (µg/mL) | 35 |

| Detection Method | Nephelometry |

Stability Assessment

Evaluating the chemical stability of a this compound is crucial for determining its shelf-life and identifying potential degradation pathways.

Experimental Protocols

Accelerated stability studies are conducted under stressed conditions (e.g., elevated temperature and humidity) to predict the long-term stability of a compound.[6]

Protocol:

-

Sample Preparation: Prepare solutions of the this compound in the desired solvents or prepare solid samples.

-

Storage Conditions: Store the samples in controlled environment chambers at specified conditions (e.g., 40°C / 75% Relative Humidity).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, and 8 weeks).

-

Analysis: Quantify the remaining this compound concentration using a stability-indicating HPLC method. Analyze for the appearance of degradation products.

-

Degradant Identification: Characterize any significant degradation products using techniques like LC-MS and NMR spectroscopy. Studies on related peptide boronic acids have shown that oxidative degradation can be a major pathway.[7][8]

This protocol assesses the stability of a this compound compound when exposed to light.

Protocol:

-

Sample Exposure: Expose solid or solution samples of the this compound to a controlled light source (e.g., a xenon lamp) as per ICH Q1B guidelines.

-

Dark Control: Protect a parallel set of samples from light to serve as a control.

-

Analysis: At the end of the exposure period, analyze both the exposed and control samples for degradation using a suitable analytical method.

Data Presentation: Stability of a Hypothetical this compound

The following tables illustrate how stability data for DZB-123 could be presented.

Table 3: Accelerated Stability of DZB-123 in PBS (pH 7.4) at 40°C

| Time (weeks) | % Remaining DZB-123 | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |

| 0 | 100 | < 0.05 | < 0.05 |

| 2 | 95.2 | 2.8 | 1.1 |

| 4 | 90.5 | 5.6 | 2.3 |

| 8 | 81.3 | 10.2 | 4.5 |

Visualizations

The following diagrams illustrate key workflows and potential pathways related to the characterization of this compound compounds.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Accelerated Stability Study Workflow.

Caption: Potential Oxidative Degradation Pathway.

References

- 1. Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid formation of a stable boron–nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Diazaborine Structure-Activity Relationships: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaborines are a class of boron-containing heterocyclic compounds that have garnered significant interest as potential therapeutic agents due to their potent biological activities. Early research predominantly focused on their antibacterial properties, revealing a fascinating and specific mechanism of action. This technical guide provides an in-depth overview of the foundational structure-activity relationship (SAR) studies of diazaborines, with a primary focus on their antibacterial effects mediated by the inhibition of enoyl-acyl carrier protein reductase (ENR). Additionally, it touches upon the more recently discovered activity of diazaborines as inhibitors of the eukaryotic AAA-ATPase Drg1, involved in ribosome biogenesis. This document summarizes quantitative biological data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The diazaborine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms and a boron atom, is the cornerstone of a class of synthetic compounds with notable biological effects. Initial investigations into diazaborines in the mid-20th century unveiled their potent antibacterial activity, particularly against Gram-negative bacteria.[1] This discovery spurred further research into their mechanism of action and the relationship between their chemical structure and biological potency.

Subsequent studies identified the primary bacterial target of diazaborines as the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the type II fatty acid biosynthesis (FAS-II) pathway.[2] The inhibition of ENR disrupts the elongation cycle of fatty acid synthesis, a process essential for bacterial membrane biogenesis and survival. The unique mechanism of inhibition, involving the formation of a covalent adduct with the NAD(P)H cofactor, has made diazaborines an attractive scaffold for the development of novel antibacterial agents.[2]

More recently, a distinct mechanism of action has been identified for diazaborines in eukaryotic cells. Certain this compound derivatives have been shown to inhibit the AAA-ATPase Drg1, an enzyme involved in the maturation of the 60S ribosomal subunit.[3][4] This finding has opened new avenues for the potential application of diazaborines as chemical probes to study ribosome biogenesis and as potential anticancer or antifungal agents.

This guide will delve into the early SAR studies that laid the groundwork for our current understanding of diazaborines, presenting key data, experimental protocols, and visual models to facilitate further research and development.

Antibacterial Activity and SAR against Enoyl-ACP Reductase (ENR)